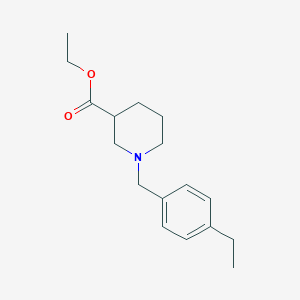
ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate, also known as EBPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPC is a piperidine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act on various molecular targets. In neuroscience, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. In cancer research, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and physiological effects:
ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target and concentration. In neuroscience, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cancer research, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the exact biochemical and physiological effects of ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate are still under investigation.
实验室实验的优点和局限性
Ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of scientific research. However, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to optimize the synthesis and purification methods of ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate and to determine its optimal concentration for different applications.
未来方向
There are several future directions for research on ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate, including the optimization of its pharmacological properties, the identification of its molecular targets, and the development of new compounds based on its scaffold. In neuroscience, future studies could focus on the neuroprotective effects of ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate in animal models of neurodegenerative diseases and its potential therapeutic applications in stroke and traumatic brain injury. In cancer research, future studies could focus on the development of ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate-based compounds with improved anticancer activity and reduced toxicity. Overall, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has significant potential for therapeutic applications in various fields of scientific research, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
合成方法
Ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of piperidine with 4-ethylbenzyl chloride in the presence of a base, or through the reaction of ethyl piperidine-3-carboxylate with 4-ethylbenzyl bromide. The yield and purity of the synthesized compound can be improved through further purification methods such as recrystallization and column chromatography.
科学研究应用
Ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has shown potential therapeutic applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, ethyl 1-(4-ethylbenzyl)-3-piperidinecarboxylate has been used as a scaffold for the development of new compounds with improved pharmacological properties.
属性
IUPAC Name |
ethyl 1-[(4-ethylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-14-7-9-15(10-8-14)12-18-11-5-6-16(13-18)17(19)20-4-2/h7-10,16H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZWBIAMOJVZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)